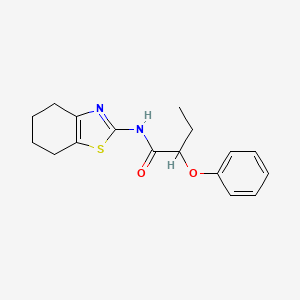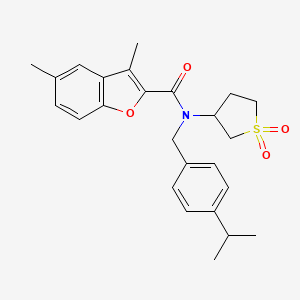![molecular formula C17H16N2O5 B4088664 5-[(3-nitrophenyl)amino]-5-oxo-3-phenylpentanoic acid](/img/structure/B4088664.png)
5-[(3-nitrophenyl)amino]-5-oxo-3-phenylpentanoic acid
Overview
Description
5-[(3-nitrophenyl)amino]-5-oxo-3-phenylpentanoic acid is a chemical compound that belongs to the class of nonsteroidal anti-inflammatory drugs (NSAIDs). It is commonly known as NPPA and is used for its analgesic and anti-inflammatory properties. The chemical structure of NPPA consists of a pentanoic acid chain with a nitrophenyl group and a phenyl group attached to it. In
Mechanism of Action
NPPA exerts its anti-inflammatory and analgesic effects by inhibiting the activity of COX and LOX enzymes. COX enzymes are responsible for the production of prostaglandins, which play a key role in inflammation and pain. NPPA inhibits the activity of COX enzymes, thereby reducing the production of prostaglandins and alleviating inflammation and pain. LOX enzymes are responsible for the production of leukotrienes, which also play a role in inflammation. NPPA inhibits the activity of LOX enzymes, thereby reducing the production of leukotrienes and further alleviating inflammation.
Biochemical and Physiological Effects:
NPPA has been shown to have anti-inflammatory, analgesic, and antipyretic effects. It has been used to treat various inflammatory conditions such as rheumatoid arthritis, osteoarthritis, and gout. NPPA has also been used to relieve pain and reduce fever. The biochemical and physiological effects of NPPA are primarily due to its inhibition of COX and LOX enzymes, which reduces the production of prostaglandins and leukotrienes, respectively.
Advantages and Limitations for Lab Experiments
NPPA has various advantages and limitations for lab experiments. One of the advantages is its well-known mechanism of action, which makes it a useful tool for investigating the role of COX and LOX enzymes in inflammation and pain. NPPA is also relatively easy to synthesize and can be obtained in large quantities. However, one of the limitations of NPPA is its potential toxicity, which can limit its use in certain experiments. Additionally, NPPA has limited solubility in water, which can make it difficult to administer in certain experimental settings.
Future Directions
There are several future directions for research on NPPA. One area of interest is the development of more potent and selective COX and LOX inhibitors based on the structure of NPPA. Another area of interest is the investigation of the potential therapeutic applications of NPPA in other conditions such as cancer and Alzheimer's disease. Additionally, further studies are needed to fully understand the biochemical and physiological effects of NPPA and its potential toxicity.
Scientific Research Applications
NPPA has been extensively studied for its anti-inflammatory and analgesic properties. It has been shown to inhibit the activity of cyclooxygenase (COX) enzymes, which are responsible for the production of prostaglandins, a group of lipid compounds that play a key role in inflammation and pain. NPPA has also been shown to inhibit the activity of lipoxygenase (LOX) enzymes, which are responsible for the production of leukotrienes, another group of lipid compounds that play a role in inflammation. NPPA has been used in various scientific studies to investigate its pharmacological properties and potential therapeutic applications.
properties
IUPAC Name |
5-(3-nitroanilino)-5-oxo-3-phenylpentanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O5/c20-16(18-14-7-4-8-15(11-14)19(23)24)9-13(10-17(21)22)12-5-2-1-3-6-12/h1-8,11,13H,9-10H2,(H,18,20)(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBOBULYPLMRJNW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(CC(=O)NC2=CC(=CC=C2)[N+](=O)[O-])CC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(3-Nitroanilino)-5-oxo-3-phenylpentanoic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[(4-oxo-3-phenyl-3,4-dihydro-2-quinazolinyl)thio]-N-(tetrahydro-2-furanylmethyl)acetamide](/img/structure/B4088581.png)
![2-{[(4-chlorophenyl)sulfonyl]amino}-N-(1-phenylethyl)benzamide](/img/structure/B4088583.png)
![5-(3-methoxyphenyl)-7-(3-methylphenyl)-4,5,6,7-tetrahydro[1,2,4]triazolo[1,5-a]pyrimidin-2-amine](/img/structure/B4088597.png)
![2-{[(4-methyl-3-nitrophenyl)sulfonyl]amino}-N-(2-phenylethyl)benzamide](/img/structure/B4088603.png)
![2-[({4-[(3-methoxybenzoyl)amino]phenyl}amino)carbonyl]cyclohexanecarboxylic acid](/img/structure/B4088608.png)


![methyl [(3-allyl-6-isopropyl-4-oxo-3,5,6,8-tetrahydro-4H-pyrano[4',3':4,5]thieno[2,3-d]pyrimidin-2-yl)thio]acetate](/img/structure/B4088619.png)
![1-mercapto-4,8-dimethyl-6,7,8,9-tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B4088653.png)
![N-{4-[(sec-butylamino)sulfonyl]phenyl}-2-phenylbutanamide](/img/structure/B4088658.png)
![2-(1-adamantyl)-N-({[3-(1,3-benzoxazol-2-yl)-4-hydroxyphenyl]amino}carbonothioyl)acetamide](/img/structure/B4088672.png)
![N-{4-[(sec-butylamino)carbonyl]phenyl}-2,3-dihydro-1,4-benzodioxine-2-carboxamide](/img/structure/B4088675.png)
![ethyl 1-[N-[(4-chlorophenyl)sulfonyl]-N-(2-ethoxyphenyl)glycyl]-4-piperidinecarboxylate](/img/structure/B4088686.png)
![5-nitro-2-(1-piperazinyl)-N-[3-(trifluoromethyl)phenyl]benzamide](/img/structure/B4088693.png)